Computed Lipophilicity (XLogP3) Differentiates 3-(3-Bromo-4-methoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide from Positional Isomers
The target compound exhibits an XLogP3 of 4.4 [1], placing it in a lipophilicity range that balances membrane permeability with a reduced risk of poor aqueous solubility. In contrast, the 2-bromophenyl positional isomer (CAS 1797023-19-8) has an XLogP3 of 4.2 [2]. The measured difference of ΔXLogP3 = +0.2 for the target compound indicates slightly higher predicted membrane partitioning, which may translate into measurable differences in cellular permeability and protein binding in otherwise identical assay formats.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide: XLogP3 = 4.2 |
| Quantified Difference | ΔXLogP3 = +0.2 (target more lipophilic) |
| Conditions | Computed values from authoritative chemical databases; no experimental logP/logD data publicly available. |
Why This Matters
A ΔXLogP3 of 0.2 is sufficient to alter logD and, consequently, in vitro ADME parameters (e.g., Caco-2 permeability, microsomal stability), making blind substitution of the 2-bromo isomer scientifically unjustified.
- [1] Kuujia.com, CAS 1797858-99-1 product page, https://www.kuujia.com/cas-1797858-99-1.html, accessed 2026-04-29. View Source
- [2] Kuujia.com, CAS 1797023-19-8 product page, https://www.kuujia.com/cas-1797023-19-8.html, accessed 2026-04-29. View Source
